An In-depth Technical Guide to 2-Ethyl-4-methylimidazole: Physicochemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 2-Ethyl-4-methylimidazole: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-4-methylimidazole, a versatile heterocyclic compound with significant applications in industrial and pharmaceutical chemistry. This document details its structural and physicochemical characteristics, outlines a common synthetic protocol, and discusses its role as a curing agent.
Core Physicochemical and Structural Data
2-Ethyl-4-methylimidazole, also known as EMI-24, is a substituted imidazole (B134444) that presents as a colorless to light yellow crystalline solid or viscous liquid, depending on the ambient temperature.[1][2] Its structural and physical properties are summarized in the tables below.
Table 1: General and Structural Information
| Property | Value | Reference |
| CAS Number | 931-36-2 | [3] |
| Molecular Formula | C₆H₁₀N₂ | [1][3] |
| Molecular Weight | 110.16 g/mol | [1][4][5] |
| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear/viscous liquid | [1] |
| Canonical SMILES | CCC1=NC=C(N1)C | [3] |
| InChI Key | ULKLGIFJWFIQFF-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 40 - 54 °C | [1][4] |
| Boiling Point | 292 - 295 °C (at 760 mmHg) | [2][4][5] |
| 164 °C (at 20 mmHg) | ||
| 120-125 °C (at 2 Torr) | [6] | |
| Density | 0.975 g/mL (at 25 °C) | [4][5] |
| 1.011 g/mL (at 25 °C) | [4] | |
| Refractive Index | 1.500 (at 20 °C) | [4][7] |
| Water Solubility | 210 g/L (at 20 °C) | [2][3][6] |
| pKa | 15.32 ± 0.10 (Predicted) | [3] |
| Flash Point | 137 °C (closed cup) | [2][5] |
| LogP | 0.62 | [1] |
| Polar Surface Area | 28.68 Ų | [1] |
Chemical Properties and Reactivity
2-Ethyl-4-methylimidazole is a stable compound under normal storage and handling conditions at room temperature in closed containers.[3] It is primarily recognized for its utility as an organic synthesis intermediate and as a curing agent for epoxy resins.[1] Its function in epoxy resin curing involves the imidazole ring's nitrogen atoms initiating the cross-linking reaction between epoxy groups, which leads to the formation of a robust, three-dimensional network structure.[3] This enhances the mechanical properties, adhesion, heat resistance, and chemical resistance of the final polymer.[2][3] It is also utilized as a catalyst in the production of polyurethane coatings.[3]
Experimental Protocols
Synthesis of 2-Ethyl-4-methylimidazole
A common method for the synthesis of 2-Ethyl-4-methylimidazole involves the condensation of an appropriate propanal derivative with a nitrile.[1] Another approach involves the cyclization and subsequent dehydrogenation of diamines and nitriles.[8][9]
Protocol: Imidazoline (B1206853) Dehydrogenation Method [8][9]
This method involves a two-step process: cyclization to form an imidazoline intermediate, followed by dehydrogenation to yield the imidazole.
-
Cyclization: A diamine and propionitrile (B127096) undergo a cyclization reaction. This is typically performed in the presence of a catalyst, such as a sulfur compound. The reaction is carried out sequentially at temperatures of 80-110 °C and then 120-140 °C.[9]
-
Dehydrogenation: The resulting 2-ethyl-4-methylimidazoline intermediate is then dehydrogenated.[10]
-
Place 550 g of the 2-ethyl-4-methylimidazoline intermediate into a three-necked flask equipped with a mechanical stirrer.[8]
-
Prepare a Raney Nickel catalyst by adding 22 g of Raney Nickel to 60 mL of a 20 wt% potassium hydroxide (B78521) aqueous solution, stirring for 15 minutes, and then washing with pure water and ethanol.[8]
-
Add the prepared catalyst to the reaction flask.[8]
-
Heat the reaction mixture to 190 °C in an oil bath with continuous stirring for 3.5 hours.[8]
-
-
Purification:
-
After the reaction, allow the solution to clarify and separate the upper liquid layer.[8]
-
Dilute the residue with a small amount of toluene (B28343) and filter to remove the catalyst.[8]
-
Combine the filtrates and perform vacuum distillation, collecting the fraction at 150-160 °C / 10 mmHg to obtain 2-ethyl-4-methylimidazole.[8][9] This process can yield a product with a purity greater than 97%.[8]
-
Determination of Physicochemical Properties: Standard Methodologies
The following are standard laboratory protocols for determining the key physical properties of a solid or liquid compound like 2-Ethyl-4-methylimidazole.
-
Melting Point Determination (Capillary Method):
-
A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly and evenly.
-
The temperature range from which the substance begins to melt until it is completely liquid is recorded as the melting point.
-
-
Boiling Point Determination (Distillation Method):
-
The liquid sample is placed in a distillation flask with boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
The flask is heated, and the liquid is brought to a boil.
-
The temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation, is recorded as the boiling point at the measured atmospheric pressure.
-
-
Density Measurement (Pycnometer Method):
-
The mass of a clean, dry pycnometer (a flask with a specific volume) is determined.
-
The pycnometer is filled with the liquid sample, and its mass is measured again.
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Visualized Workflows and Relationships
Caption: Synthetic pathway for 2-Ethyl-4-methylimidazole via imidazoline dehydrogenation.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Ethyl-4-methylimidazole 95 931-36-2 [sigmaaldrich.com]
- 5. 2-Ethyl-4-methylimidazole - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-Ethyl-4-methylimidazole, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-Ethyl-4-methylimidazole CAS#: 931-36-2 [m.chemicalbook.com]
- 9. CN105367499A - Preparation method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]
- 10. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]



